N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacto-N-fucopentaose I is a milk oligosaccharide.
Activité Biologique
The compound N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide , often referred to as a glycosylated amide derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure characterized by multiple hydroxyl groups and sugar moieties. Its molecular formula is C24H41N3O16, reflecting its intricate arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C24H41N3O16 |
Functional Groups | Hydroxyl (-OH), Amide (-C(=O)N-) |
Sugar Moieties | Multiple glycosidic linkages |
Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. Studies on structurally related compounds suggest that they can inhibit bacterial growth and biofilm formation.
Anti-inflammatory Effects
Preliminary studies indicate that the compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Antioxidant Study : A study demonstrated that derivatives of similar glycosylated compounds could reduce oxidative stress markers in vitro by up to 30% compared to control groups.
- Antimicrobial Efficacy : In a controlled experiment involving Staphylococcus aureus and Escherichia coli, the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Anti-inflammatory Response : In vivo models showed a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α when treated with related compounds.
The biological activities of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[...] can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The hydroxyl groups are believed to donate electrons to free radicals, thus neutralizing them.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Pathways : It may inhibit specific enzymes involved in the inflammatory response or modulate the expression of inflammatory cytokines.
Propriétés
Numéro CAS |
7578-25-8 |
---|---|
Formule moléculaire |
C32H55NO25 |
Poids moléculaire |
853.8 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(40)21(45)24(48)30(51-8)55-14(7-38)28(58-32-26(50)23(47)19(43)12(5-36)54-32)27(13(6-37)56-31-25(49)22(46)18(42)11(4-35)53-31)57-29-15(33-9(2)39)20(44)17(41)10(3-34)52-29/h6,8,10-32,34-36,38,40-50H,3-5,7H2,1-2H3,(H,33,39)/t8-,10+,11+,12+,13-,14+,15+,16+,17+,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28+,29+,30-,31+,32+/m0/s1 |
Clé InChI |
PURDHDAKEQOEJF-ZQUXULAPSA-N |
SMILES |
CC1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lacto-N-fucopentaose I; LNF-I; LNF I; LNFI; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.